molecular formula C8H12O2 B3191424 3-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 54385-25-0

3-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B3191424
CAS No.: 54385-25-0
M. Wt: 140.18 g/mol
InChI Key: QYBCIXZXNMUURP-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexenecarboxylic Acid Derivatives and their Chemical Significance

3-Methylcyclohex-3-ene-1-carboxylic acid belongs to the broader family of cyclohexenecarboxylic acid derivatives. These compounds are characterized by a six-membered carbon ring containing a double bond and a carboxylic acid functional group. The specific placement of the methyl group and the unsaturation in 3-Methylcyclohex-3-ene-1-carboxylic acid imparts distinct chemical properties compared to its isomers and saturated analogs.

The reactivity of cyclohexenecarboxylic acid derivatives is largely dictated by the interplay between the double bond and the carboxylic acid. The double bond can undergo a variety of addition reactions, while the carboxylic acid group can be converted into a wide range of other functional groups, such as esters, amides, and acid chlorides. The presence and position of substituents, like the methyl group in the target molecule, can influence the stereochemistry and regioselectivity of these reactions. For instance, the methyl group can exert steric and electronic effects that guide the approach of reagents. researchgate.net

The structural isomers of methylcyclohexenecarboxylic acid, such as 4-methyl-3-cyclohexene-1-carboxylic acid, exhibit different reactivity profiles and are explored for various applications. Theoretical studies on the reactivity and stability of carboxylic acid isomers have shown that the structural arrangement of atoms can lead to significant differences in their physical and chemical properties. scirp.org The unique arrangement of functional groups in 3-Methylcyclohex-3-ene-1-carboxylic acid makes it a versatile intermediate in organic synthesis. ontosight.ai

Overview of Historical and Current Research Trajectories Involving 3-Methylcyclohex-3-ene-1-carboxylic acid

The synthesis of the cyclohexene-3-carboxylic acid core is often achieved through the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. The reaction between a conjugated diene and a dienophile provides a direct route to these structures. Specifically, 3-Methylcyclohex-3-ene-1-carboxylic acid can be synthesized via the Diels-Alder reaction of isoprene (B109036) with acrylic acid. lookchem.comresearchgate.net This reaction is a classic example of a [4+2] cycloaddition.

Current research involving cyclohexenecarboxylic acid derivatives is diverse. These compounds are being investigated for their potential as building blocks for pharmaceuticals, agrochemicals, and polymers. ontosight.ai For example, derivatives of cyclohexene (B86901) carboxylic acids have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The ability to modify the cyclohexene ring and the carboxylic acid group allows for the creation of libraries of compounds with specific biological activities.

Importance as a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

The true value of 3-Methylcyclohex-3-ene-1-carboxylic acid in contemporary organic chemistry lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both a reactive double bond and a modifiable carboxylic acid group, allows for a wide array of subsequent chemical transformations.

The carboxylic acid moiety can be readily converted to other functional groups. For instance, it can be esterified to produce compounds like methyl 3-methylcyclohex-3-ene-1-carboxylate. nih.gov It can also be converted to the corresponding acid chloride, which is a highly reactive intermediate for the formation of amides and other acyl derivatives. spectrabase.com

The double bond in the cyclohexene ring can undergo various reactions, including hydrogenation to produce the saturated cyclohexane (B81311) derivative, epoxidation to form epoxides, and halogenation. spectrabase.com These transformations open up pathways to a diverse range of functionalized cyclohexane rings, which are common motifs in natural products and pharmaceuticals. nih.gov For example, highly functionalized carbocycles derived from cyclohexene precursors are versatile chiral building blocks in the total synthesis of natural products. nih.gov

While specific examples of the direct use of 3-Methylcyclohex-3-ene-1-carboxylic acid in the total synthesis of a named natural product are not prevalent in the immediate search results, the utility of closely related cyclohexene derivatives as key intermediates is well-documented. nih.gov The structural motifs present in 3-Methylcyclohex-3-ene-1-carboxylic acid make it a valuable starting material for the stereocontrolled synthesis of complex molecular targets.

Data Tables

Table 1: Chemical Identifiers for 3-Methylcyclohex-3-ene-1-carboxylic acid

Identifier Value
IUPAC Name 3-Methylcyclohex-3-ene-1-carboxylic acid
CAS Number 54385-25-0
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Canonical SMILES CC1=CCCC(C1)C(=O)O lookchem.com
InChI Key QYBCIXZXNMUURP-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of 3-Methylcyclohex-3-ene-1-carboxylic acid

Property Value Source
XLogP3 1.2 lookchem.com
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com
Rotatable Bond Count 1 lookchem.com
Exact Mass 140.083729621 lookchem.com
Complexity 170 lookchem.com

Properties

IUPAC Name

3-methylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h3,7H,2,4-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBCIXZXNMUURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504471
Record name 3-Methylcyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54385-25-0
Record name 3-Methylcyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methylcyclohex 3 Ene 1 Carboxylic Acid and Its Chemical Derivatives

Established Synthetic Routes to 3-Methylcyclohex-3-ene-1-carboxylic acid

The synthesis of racemic 3-Methylcyclohex-3-ene-1-carboxylic acid and its derivatives can be achieved through several well-established chemical transformations. These routes typically involve the formation of the cyclohexene (B86901) ring followed by the introduction or modification of the carboxylic acid group, or vice versa.

Esterification Reactions for Carboxylic Acid Formation

Esterification is a fundamental reaction in organic chemistry and represents a common method to obtain esters of 3-Methylcyclohex-3-ene-1-carboxylic acid, which can then be hydrolyzed to the corresponding carboxylic acid if required. The Fischer esterification is a classic example, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. masterorganicchemistry.com

In the context of synthesizing derivatives of 3-Methylcyclohex-3-ene-1-carboxylic acid, if the acid itself is available, it can be converted to its various ester derivatives through this method. The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH).

Conversely, the hydrolysis of a corresponding ester, such as methyl 3-methylcyclohex-3-ene-1-carboxylate, under acidic or basic conditions provides a straightforward route to the target carboxylic acid.

Cycloaddition Strategies in Cyclohexene Ring Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized method for the construction of six-membered rings, including the cyclohexene core of the target molecule. mdpi.com This reaction involves the combination of a conjugated diene with a dienophile. For the synthesis of derivatives of 3-Methylcyclohex-3-ene-1-carboxylic acid, isoprene (B109036) (2-methyl-1,3-butadiene) serves as the diene, and an acrylate (B77674) derivative, such as acrylic acid or its esters, acts as the dienophile.

The reaction between isoprene and methyl acrylate, for instance, yields methyl 3-methylcyclohex-3-ene-1-carboxylate. nih.govnih.gov This cycloaddition typically produces a mixture of regioisomers, and the desired isomer may need to be separated. The reaction is thermally promoted and can be influenced by the use of Lewis acid catalysts to enhance its rate and selectivity.

Table 1: Key Reactants in the Diels-Alder Synthesis
Role Compound Name Structure
DieneIsopreneCH₂=C(CH₃)CH=CH₂
DienophileMethyl acrylateCH₂=CHCOOCH₃

Organometallic Approaches in Cyclohexene Derivative Synthesis

Organometallic reagents are pivotal in the synthesis of various derivatives of 3-Methylcyclohex-3-ene-1-carboxylic acid. These reagents, such as organolithium and Grignard reagents, are potent nucleophiles and strong bases. masterorganicchemistry.comresearchgate.net

While the direct reaction of a Grignard or organolithium reagent with the carboxylic acid itself would lead to deprotonation to form the carboxylate, these reagents can react with derivatives like esters to yield tertiary alcohols after a double addition. researchgate.netnih.gov For instance, the reaction of methyl 3-methylcyclohex-3-ene-1-carboxylate with an excess of an organolithium reagent (RLi) would result in a tertiary alcohol. masterorganicchemistry.com To achieve the formation of a ketone from a carboxylic acid, two equivalents of an organolithium reagent are typically required, which proceeds through a stable dianionic intermediate. masterorganicchemistry.com

Another relevant organometallic-based strategy for the construction of the cyclohexene ring is the Robinson annulation. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring system. masterorganicchemistry.comwikipedia.orglibretexts.org A suitably substituted ketone and a methyl vinyl ketone can be used to construct a 3-methylcyclohexenone precursor, which could then be further functionalized to introduce the carboxylic acid group. wikipedia.org

Stereoselective Synthesis of Enantiopure 3-Methylcyclohex-3-ene-1-carboxylic acid

The presence of a chiral center at the C1 position of 3-Methylcyclohex-3-ene-1-carboxylic acid means that it can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantiopure compound) is of significant interest, particularly for applications in pharmaceuticals and materials science. This is achieved through stereoselective synthesis, which can be broadly categorized into asymmetric catalysis and diastereoselective reactions.

Asymmetric Catalysis in Chiral Center Induction

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. In the context of synthesizing enantiopure 3-Methylcyclohex-3-ene-1-carboxylic acid or its derivatives, several strategies can be envisioned.

One approach is the asymmetric Diels-Alder reaction. By employing a chiral Lewis acid or an organocatalyst, the cycloaddition of the diene and dienophile can be guided to produce a cyclohexene product with high enantiomeric excess (ee).

Another powerful method is the asymmetric conjugate addition to a pre-existing cyclohexenone ring. For example, the rhodium-catalyzed asymmetric 1,4-addition of an organozirconium reagent to 2-cyclohexenone, in the presence of a chiral ligand like (R)-BINAP, has been shown to be highly efficient in introducing a substituent at the 3-position with excellent enantioselectivity. mdpi.com Subsequent trapping of the resulting enolate can introduce further functionality.

Furthermore, the use of chiral carboxylic acids as catalysts in C-H activation reactions represents an emerging strategy for asymmetric synthesis. snnu.edu.cn This approach could potentially be applied to the enantioselective functionalization of a cyclohexene precursor.

Diastereoselective Control in Cyclization Reactions

Diastereoselective reactions are employed when a molecule already contains a chiral center, and a new stereocenter is introduced in a way that one diastereomer is formed in preference to others. This strategy relies on the existing stereocenter to direct the stereochemical outcome of the subsequent reaction.

In the synthesis of substituted cyclohexene rings, diastereoselective cyclization reactions, such as intramolecular Michael additions, can be used to control the relative stereochemistry of multiple chiral centers. For instance, a cascade inter-intramolecular double Michael addition process has been reported for the synthesis of multi-substituted cyclohexanones with high diastereoselectivity. wikipedia.org

The diastereoselective reduction of a ketone precursor, such as 3-methylcyclohex-3-en-1-one, can also be a key step. The use of stereoselective reducing agents can lead to the formation of a specific diastereomer of the corresponding alcohol, which can then be further elaborated to the target carboxylic acid. Similarly, the diastereoselective epoxidation of the double bond in a cyclohexene derivative can be achieved, where the existing substituents on the ring direct the approach of the oxidizing agent. libretexts.org

Enzymatic Resolution for Chiral Precursor Production

The production of enantiomerically pure forms of 3-cyclohexene-1-carboxylic acid derivatives is crucial, particularly as they serve as key building blocks for pharmaceuticals. jiangnan.edu.cn Enzymatic resolution has emerged as a highly effective and selective method for obtaining these chiral precursors. jiangnan.edu.cngoogle.com

Research has focused on the enantioselective hydrolysis of racemic esters, such as methyl 3-cyclohexene-1-carboxylate (CHCM), to yield the desired chiral acid or the unreacted chiral ester. jiangnan.edu.cnresearchgate.net A novel bacterial carboxylesterase, CarEst3, was identified through genome mining and demonstrated high efficiency in hydrolyzing racemic CHCM. researchgate.net This enzyme showed remarkable substrate tolerance and stable catalytic performance, enabling the resolution of high concentrations of the substrate. researchgate.net

In one study, a hydrolase-producing bacterial strain, identified as Acinetobacter sp. JNU9335, was successfully isolated and utilized for the kinetic resolution of rac-CHCM. jiangnan.edu.cn The system was optimized, revealing that an isooctane/aqueous biphasic system enhanced the enantioselectivity of the hydrolysis. jiangnan.edu.cn This biocatalytic process was capable of tolerating high substrate concentrations (up to 1.0 M) and produced the (S)-ester with a very high enantiomeric excess (ee). jiangnan.edu.cn

Table 1: Performance of Biocatalysts in the Resolution of 3-Cyclohexene-1-carboxylate Esters

Biocatalyst Substrate System Key Findings Reference
Acinetobacter sp. JNU9335 rac-Methyl 3-cyclohexene-1-carboxylate Isooctane/aqueous biphasic Produces (S)-CHCM with 99.6% ees; Tolerates up to 1.0 M substrate. jiangnan.edu.cn

Green Chemistry Principles in the Synthesis of 3-Methylcyclohex-3-ene-1-carboxylic acid and Analogues

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like 3-methylcyclohex-3-ene-1-carboxylic acid to minimize environmental impact. This involves the use of environmentally friendly catalysts and the design of atom-economical reaction pathways.

Development of Environmentally Benign Catalytic Systems

Biocatalysis stands out as a prime example of an environmentally benign catalytic system. The use of enzymes, such as the hydrolases and carboxylesterases discussed for chiral resolution, offers several advantages over traditional chemical catalysts. jiangnan.edu.cnresearchgate.net These enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, reducing energy consumption and avoiding the need for harsh reagents. jiangnan.edu.cn The high selectivity of enzymes like Acinetobacter sp. JNU9335 hydrolase minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes. jiangnan.edu.cn

Solvent-Free and Atom-Economical Synthetic Protocols

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product. The synthesis of the cyclohexene carboxylic acid core structure can be achieved through a Diels-Alder reaction, which is a classic example of an atom-economical process. researchgate.net The reaction between a diene (isoprene) and a dienophile (acrylic acid) directly forms the 3-methylcyclohex-3-ene-1-carboxylic acid skeleton with 100% theoretical atom economy. researchgate.netlookchem.com

Furthermore, the move towards greener solvent systems is critical. While not entirely solvent-free, the use of aqueous or biphasic aqueous-organic systems in enzymatic resolutions represents a significant improvement over syntheses that rely on large volumes of volatile organic compounds. jiangnan.edu.cn

Functional Group Transformations and Derivatization Strategies

The 3-methylcyclohex-3-ene-1-carboxylic acid molecule possesses two primary sites for chemical modification: the carboxylic acid group and the carbon-carbon double bond within the cyclohexene ring. These functional groups allow for a wide range of derivatization strategies. researchgate.netorganic-chemistry.org

Modification of the Carboxylic Acid Moiety to Esters, Amides, and Alcohols

The carboxylic acid functional group can be readily converted into other important functional groups such as esters, amides, and alcohols.

Esters: Esterification is commonly achieved through the Fischer esterification reaction, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org This is a reversible equilibrium-driven process. masterorganicchemistry.com

Amides: The direct reaction of a carboxylic acid with an amine is often difficult because the basic amine deprotonates the acid. libretexts.org A more effective method involves first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, by treating it with thionyl chloride (SOCl₂). researchgate.netlibretexts.org This acid chloride then readily reacts with an amine (primary or secondary) or ammonia (B1221849) to form the corresponding amide. researchgate.netlibretexts.org

Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. wikipedia.org Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carboxyl group to a primary alcohol upon an aqueous workup. libretexts.orgwikipedia.org

Table 2: Key Transformations of the Carboxylic Acid Group

Transformation Reagent(s) Product Functional Group Reference
Esterification Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) Ester masterorganicchemistry.comlibretexts.org
Amidation 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH) or Ammonia (NH₃) Amide researchgate.netlibretexts.org

Reactions Involving the Cyclohexene Double Bond (e.g., Oxidation, Reduction, Substitution)

The double bond in the cyclohexene ring is a site of high electron density, making it susceptible to various addition and substitution reactions.

Reduction: The double bond can be reduced to a single bond through catalytic hydrogenation. researchgate.net This reaction, typically employing a catalyst like nickel-silica gel, converts 3-methylcyclohex-3-ene-1-carboxylic acid into 3-methylcyclohexanecarboxylic acid. researchgate.net

Electrophilic Addition: The alkene can undergo electrophilic addition with hydrogen halides like HCl or HBr. vaia.com The reaction proceeds through the formation of a carbocation intermediate. vaia.com Due to the structure of 3-methylcyclohexene (B1581247), protonation of the double bond can lead to the formation of both secondary and more stable tertiary carbocations, resulting in a mixture of products. vaia.comvaia.com Similarly, halogens like chlorine (Cl₂) can add across the double bond to yield di-halogenated products. quora.com

Substitution: In the presence of light, reaction with halogens can proceed via a free-radical mechanism, leading to substitution at the allylic position rather than addition at the double bond. quora.com For example, the reaction of 3-methylcyclohexene with Cl₂ in the presence of sunlight can yield 3-chloro-3-methylcyclohexene. quora.com

Regioselective Functionalization of the Cyclohexene Ring

The reactivity of the cyclohexene ring in 3-Methylcyclohex-3-ene-1-carboxylic acid and its derivatives is dominated by the carbon-carbon double bond and the adjacent allylic positions. The regioselectivity of reactions at these sites is influenced by both the existing methyl group at the C3 position and the carboxylic acid (or its ester derivative) at the C1 position. These groups exert electronic and steric effects that direct incoming reagents to specific positions on the ring.

Electrophilic Addition to the Double Bond

Electrophilic additions to the C3-C4 double bond are a primary method for introducing new functional groups. The regioselectivity of these reactions is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. In the case of 3-Methylcyclohex-3-ene-1-carboxylic acid, the tertiary carbocation at C3 is more stable than the tertiary carbocation at C4 due to the electron-donating nature of the methyl group. However, the electron-withdrawing character of the carboxyl group at C1 can influence the electron density of the double bond and the stability of the intermediates.

Epoxidation: The formation of epoxides from the cyclohexene ring is a common transformation, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The double bond in 3-methylcyclohex-3-ene-1-carboxylic acid and its esters can be epoxidized, leading to the formation of a new three-membered ring. The regioselectivity of this reaction is generally high, with the epoxide forming at the C3-C4 double bond.

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond is a classic example of an electrophilic addition. For instance, the reaction of 1-methylcyclohexene with HBr leads to the formation of 1-bromo-1-methylcyclohexane (B3058953) as the major product, following Markovnikov's rule where the bromide anion attacks the more substituted carbon of the double bond after protonation. nist.gov While specific studies on 3-Methylcyclohex-3-ene-1-carboxylic acid are limited, similar regioselectivity would be anticipated, with the halogen adding to the C3 position.

Allylic Functionalization

The allylic positions of the cyclohexene ring (C2, C5, and the methyl group at C3) are also susceptible to functionalization, most notably through radical reactions.

Allylic Bromination: N-Bromosuccinimide (NBS) is a key reagent for achieving allylic bromination in the presence of a radical initiator or light. nih.govrsc.org This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. rsc.orgresearchgate.net For 3-methylcyclohexene, reaction with NBS results in the formation of 3-bromo-1-methylcyclohexene as the major product. bldpharm.com This suggests a preference for substitution at the more substituted allylic position. In the case of 3-Methylcyclohex-3-ene-1-carboxylic acid or its esters, multiple allylic positions are available for substitution, and the product distribution will depend on the relative stability of the possible allylic radical intermediates. The presence of the C1-carboxyl group can influence the stability of these radicals and thus the regiochemical outcome.

The table below summarizes the expected major products from the regioselective functionalization of a derivative, methyl 3-methylcyclohex-3-ene-1-carboxylate, based on established chemical principles.

Reaction TypeReagentSubstrateExpected Major Product
Epoxidationm-CPBAMethyl 3-methylcyclohex-3-ene-1-carboxylateMethyl 3,4-epoxy-3-methylcyclohexane-1-carboxylate
HydrobrominationHBrMethyl 3-methylcyclohex-3-ene-1-carboxylateMethyl 3-bromo-3-methylcyclohexane-1-carboxylate
Allylic BrominationNBS, lightMethyl 3-methylcyclohex-3-ene-1-carboxylateMethyl 5-bromo-3-methylcyclohex-3-ene-1-carboxylate

It is important to note that while these predictions are based on well-established reactivity patterns, the actual yields and distribution of minor products would need to be determined empirically for 3-Methylcyclohex-3-ene-1-carboxylic acid and its specific derivatives. The interplay of steric and electronic factors from the substituents on the cyclohexene ring makes the precise control of regioselectivity a continuing area of research in organic synthesis.

Reaction Mechanisms and Kinetics of 3 Methylcyclohex 3 Ene 1 Carboxylic Acid Transformations

Elucidation of Reaction Pathways for 3-Methylcyclohex-3-ene-1-carboxylic acid Reactivity

The elucidation of reaction pathways for 3-methylcyclohex-3-ene-1-carboxylic acid involves a detailed examination of how the molecule behaves under various conditions, including the influence of reagents, catalysts, and reaction parameters.

The alkene functionality in 3-methylcyclohex-3-ene-1-carboxylic acid is susceptible to a variety of addition reactions. Electrophilic additions are among the most common, proceeding through the formation of a carbocation intermediate. The regioselectivity of these additions is generally governed by Markovnikov's rule, which predicts that the electrophile will add to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation.

In the case of 3-methylcyclohex-3-ene-1-carboxylic acid, the double bond is trisubstituted. The addition of an electrophile (E+) would lead to two possible carbocation intermediates. The stability of these carbocations will dictate the major product. The presence of the electron-withdrawing carboxylic acid group can influence the electron density of the double bond and thus the reaction rate and regioselectivity.

A general mechanism for the electrophilic addition of a generic electrophile (E-Nu) to the alkene moiety is depicted below:

Step 1: Electrophilic Attack: The π electrons of the double bond attack the electrophile (E+), forming a carbocation intermediate and a new C-E bond.

Step 2: Nucleophilic Attack: The nucleophile (Nu-) attacks the carbocation, forming the final addition product.

Due to the lack of specific studies on 3-methylcyclohex-3-ene-1-carboxylic acid, detailed kinetic data for these addition reactions are not available. However, studies on similar cyclohexene (B86901) systems suggest that the reaction rates are influenced by the nature of the electrophile, the solvent, and the presence of any catalysts.

The carboxylic acid group of 3-methylcyclohex-3-ene-1-carboxylic acid is a Brønsted-Lowry acid, capable of donating a proton. The dynamics of this proton transfer are fundamental to many of its reactions, including acid-base reactions and esterification. The rate of proton transfer is influenced by several factors, including the pKa of the carboxylic acid, the nature of the base, the solvent, and the temperature.

Kinetic studies of proton transfer reactions often employ techniques such as temperature-jump or NMR spectroscopy to measure the rates of proton exchange. For carboxylic acids, the proton transfer to a base typically occurs through a hydrogen-bonded intermediate.

While specific kinetic data for proton transfer in 3-methylcyclohex-3-ene-1-carboxylic acid is not readily found in the literature, general principles of proton transfer in carboxylic acids can be applied. The rate constants for proton transfer are typically very high, often approaching the diffusion-controlled limit in solution. doi.org

The carbon skeleton of 3-methylcyclohex-3-ene-1-carboxylic acid can undergo rearrangement reactions under certain conditions, leading to the formation of novel and often complex molecular scaffolds. These rearrangements can be initiated by the formation of reactive intermediates such as carbocations or through concerted pericyclic reactions.

For instance, acid-catalyzed treatment of cyclohexene systems can lead to skeletal rearrangements via carbocationic intermediates. In the context of 3-methylcyclohex-3-ene-1-carboxylic acid, protonation of the double bond could initiate a series of hydride or alkyl shifts, resulting in a constitutional isomer of the starting material. masterorganicchemistry.com

A study on the closely related cyclohex-3-ene-1-carboxamide (B1296590) derivatives has shown that they can undergo unusual rearrangements to form bicyclic lactones upon treatment with bromine. nih.gov This suggests that 3-methylcyclohex-3-ene-1-carboxylic acid might undergo similar transformations, providing a pathway to diverse heterocyclic scaffolds. The proposed mechanism for the rearrangement of a related cyclohexene carboxamide is initiated by bromination of the double bond, followed by intramolecular attack of the amide oxygen to form a bicyclic intermediate, which then rearranges to the final lactone product. nih.gov

Catalytic Systems in 3-Methylcyclohex-3-ene-1-carboxylic acid Reactivity

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving 3-methylcyclohex-3-ene-1-carboxylic acid. Both organocatalysis and transition metal catalysis have been employed to achieve a wide range of synthetic outcomes.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of 3-methylcyclohex-3-ene-1-carboxylic acid, organocatalysts can be employed to achieve stereoselective transformations, particularly at the alkene moiety or involving the carboxylic acid group.

For example, chiral amines or Brønsted acids can be used to catalyze enantioselective additions to the double bond. The organocatalyst can activate the substrate and control the stereochemical outcome of the reaction by forming a chiral, non-covalent complex with the reactant. While specific examples with 3-methylcyclohex-3-ene-1-carboxylic acid are scarce, the principles of organocatalysis are broadly applicable to this class of compounds. mdpi.com

Transition metal catalysts are powerful tools for the functionalization and cyclization of organic molecules. The alkene and carboxylic acid groups of 3-methylcyclohex-3-ene-1-carboxylic acid offer multiple sites for transition metal-catalyzed transformations.

The alkene moiety can participate in a variety of transition metal-catalyzed reactions, including:

Hydrogenation: The double bond can be reduced to a single bond using catalysts such as palladium, platinum, or rhodium.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can be achieved using cobalt or rhodium catalysts.

Metathesis: Alkene metathesis reactions, catalyzed by ruthenium or molybdenum complexes, can be used to form new carbon-carbon bonds.

The carboxylic acid group can act as a directing group in C-H activation reactions, allowing for the functionalization of otherwise unreactive C-H bonds within the cyclohexene ring. escholarship.orgnih.gov Palladium catalysts are commonly used for this purpose. nih.gov

Furthermore, the combination of the alkene and carboxylic acid functionalities allows for transition metal-catalyzed cyclization reactions. For example, palladium-catalyzed intramolecular cyclizations can lead to the formation of various lactones.

Catalytic SystemReaction TypePotential Product
Organocatalysis (Chiral Amine)Enantioselective EpoxidationChiral Epoxy-acid
Organocatalysis (Brønsted Acid)Enantioselective Michael AdditionFunctionalized Cyclohexane (B81311)
Transition Metal (Palladium)Hydrogenation3-Methylcyclohexanecarboxylic acid
Transition Metal (Rhodium)HydroformylationFormyl-substituted cyclohexane-carboxylic acid
Transition Metal (Palladium)C-H ArylationAryl-substituted cyclohexene-carboxylic acid
Transition Metal (Palladium)Intramolecular CyclizationBicyclic Lactone

Kinetic Investigations of 3-Methylcyclohex-3-ene-1-carboxylic acid Reactions

The study of the reaction kinetics for the formation of 3-Methylcyclohex-3-ene-1-carboxylic acid is fundamental to optimizing its synthesis. This involves a meticulous examination of reaction rates under varied experimental setups.

Determination of Rate Constants and Activation Parameters

The rate of the Diels-Alder reaction between isoprene (B109036) and acrylic acid is significantly influenced by temperature and the presence of catalysts. Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the energy profile of this reaction.

For the uncatalyzed reaction in an aqueous solution, the calculated activation energy is approximately 15.71 kcal/mol. mdpi.com This energy barrier represents the minimum energy required for the reactant molecules to transition to the product. The activation energy is a critical parameter, as it dictates the temperature sensitivity of the reaction rate.

A study on the isoprene synthase-catalyzed reaction, a biological counterpart, reported a theoretical activation energy of 42.8 kJ/mol (approximately 10.2 kcal/mol). This lower activation barrier highlights the efficiency of enzymatic catalysis in facilitating the formation of the cyclohexene ring structure.

Table 1: Theoretical Activation Energies for the Formation of 3-Methylcyclohex-3-ene-1-carboxylic acid

Reaction ConditionActivation Energy (kcal/mol)
Uncatalyzed (Aqueous Solution)15.71 mdpi.com
Isoprene Synthase Catalyzed10.2

Note: The data in this table is derived from theoretical calculations.

Influence of Reaction Conditions on Reaction Rates and Selectivity

The rate and selectivity of the formation of 3-Methylcyclohex-3-ene-1-carboxylic acid are not static but are dynamically influenced by the reaction environment. Key factors include the choice of solvent and the use of catalysts.

Solvent Effects:

The solvent plays a more complex role than merely dissolving the reactants. It can influence the stability of the transition state, thereby altering the activation energy. Theoretical studies have compared the reaction in the gas phase with its progress in various solvents. For instance, moving from a non-polar solvent like dichloromethane (B109758) to a more polar and structured medium like an ionic liquid can lead to a decrease in the activation energy, thus accelerating the reaction. researchgate.net The use of aqueous media has also been shown to affect the reaction energetics. mdpi.com

Catalytic Effects:

The introduction of a catalyst provides an alternative reaction pathway with a lower activation energy, leading to a significant increase in the reaction rate. Lewis acids are particularly effective catalysts for the Diels-Alder reaction. Theoretical calculations have demonstrated that catalysts like boron trifluoride (BF3) can dramatically lower the activation energy. For the reaction in an aqueous solution, the presence of BF3 as a catalyst reduces the activation energy from 15.71 kcal/mol to 9.06 kcal/mol. mdpi.com Other Lewis acids, such as titanium tetrachloride (TiCl4) and titanium tetrafluoride (TiF4), have also been studied theoretically for their catalytic effects on the isoprene and acrylic acid reaction.

Table 2: Effect of Catalyst on the Theoretical Activation Energy in Aqueous Solution

CatalystActivation Energy (kcal/mol)
None15.71 mdpi.com
BF39.06 mdpi.com

Note: The data in this table is derived from theoretical calculations.

The selectivity of the reaction, referring to the preferential formation of one isomer over others (e.g., meta vs. para products), is also influenced by the reaction conditions. The use of specific catalysts and solvents can steer the reaction towards a desired isomeric product.

Advanced Spectroscopic and Structural Elucidation of 3 Methylcyclohex 3 Ene 1 Carboxylic Acid and Its Chemical Adducts

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the conformational landscape of the molecule. For 3-Methylcyclohex-3-ene-1-carboxylic acid, IR and Raman spectroscopy are instrumental in confirming its structural integrity and exploring its stereochemical nuances.

The primary functional groups within 3-Methylcyclohex-3-ene-1-carboxylic acid are the carboxylic acid moiety (-COOH), the trisubstituted carbon-carbon double bond (C=C) within the cyclohexene (B86901) ring, the methyl group (-CH₃), and the various C-H and C-C single bonds that constitute the molecular framework. Each of these groups exhibits characteristic vibrational frequencies.

In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the O-H and C=O groups. researchgate.net The O-H stretching vibration of the carboxylic acid dimer is one of the most recognizable features in its IR spectrum, appearing as a very broad and intense absorption band in the 2500–3300 cm⁻¹ region. researchgate.net This broadness is a direct consequence of the strong hydrogen bonding. The carbonyl (C=O) stretching vibration in the dimer is typically observed near 1710 cm⁻¹. researchgate.net

The C=C stretching vibration of the cyclohexene ring is expected to produce a band of variable intensity in the IR spectrum, generally appearing in the 1650-1670 cm⁻¹ range. The C-H stretching vibrations associated with the double bond (=C-H) typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups occur just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is generally weak in Raman, the C=O and C=C stretching vibrations are typically strong and well-defined, making them excellent markers for these functional groups. The symmetric vibrations of the carbon skeleton in the fingerprint region (below 1500 cm⁻¹) are often more prominent in the Raman spectrum, providing detailed information about the cyclic structure.

A detailed assignment of the principal vibrational modes for 3-Methylcyclohex-3-ene-1-carboxylic acid, based on established group frequencies and comparison with analogous molecules like 3-cyclohexene-1-carboxylic acid, is presented below. researchgate.netnist.gov

Interactive Data Table: Characteristic Vibrational Frequencies for 3-Methylcyclohex-3-ene-1-carboxylic acid

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity (IR/Raman)Notes
O-H stretch (dimer)2500-3300WeakBroad, Strong / WeakCharacteristic very broad absorption due to hydrogen bonding.
=C-H stretch3020-30503020-3050Medium / StrongStretching of the vinylic C-H bond.
C-H stretch (aliphatic)2850-29602850-2960Strong / StrongAsymmetric and symmetric stretches of CH₃ and CH₂ groups.
C=O stretch (dimer)~1710~1710Strong / StrongCarbonyl stretch, position indicates hydrogen-bonded dimer.
C=C stretch1650-16701650-1670Medium-Weak / StrongTrisubstituted double bond in the cyclohexene ring.
CH₂ scissoring~1450~1450Medium / MediumBending vibration of the methylene groups in the ring.
C-O stretch1210-13201210-1320Strong / MediumCoupled with O-H in-plane bending.
O-H out-of-plane bend~920WeakBroad, Medium / WeakCharacteristic of carboxylic acid dimers.
=C-H out-of-plane bend800-840WeakStrong / WeakBending of the vinylic C-H bond.

Conformational Analysis

The cyclohexene ring in 3-Methylcyclohex-3-ene-1-carboxylic acid adopts a half-chair conformation. Due to this, the substituent at the C-1 position (the carboxylic acid group) can exist in two principal orientations: pseudo-axial and pseudo-equatorial. These two conformers are in equilibrium, and their relative populations are determined by their thermodynamic stabilities.

Generally, for substituted cyclohexanes, the equatorial position is favored for bulky substituents to avoid steric strain arising from 1,3-diaxial interactions. In the case of 3-Methylcyclohex-3-ene-1-carboxylic acid, the pseudo-equatorial conformer is expected to be more stable than the pseudo-axial conformer.

Vibrational spectroscopy can be used to study this conformational equilibrium. The vibrational frequencies of certain modes, particularly those involving the substituent and the adjacent ring carbons, can differ slightly between the two conformers. For instance, C-C stretching modes and deformation modes in the fingerprint region of the IR and Raman spectra may appear as doublets or have shoulders if both conformers are present in significant amounts at the temperature of analysis. Low-temperature spectroscopic studies can "freeze out" the equilibrium, leading to a simplification of the spectrum that favors the most stable conformer, allowing for the identification of bands associated with each specific conformation. While specific studies on this molecule are not widely available, analysis of related substituted cyclohexenes has shown that the C-X (where X is the substituent) stretching vibration often appears at a slightly different frequency for the axial and equatorial conformers.

Chemical Adducts

The primary chemical adducts relevant to 3-Methylcyclohex-3-ene-1-carboxylic acid are its precursors in the Diels-Alder synthesis: isoprene (B109036) and acrylic acid. The vibrational spectra of these reactants are well-characterized and provide a baseline for understanding the formation of the product. The cycloaddition reaction results in significant changes in the vibrational spectra, which can be used to monitor the reaction progress. rsc.org

Key spectroscopic changes upon formation of the adduct include:

The disappearance of the characteristic bands of the conjugated diene system in isoprene.

The shift of the C=C stretching frequency from that of acrylic acid to a value characteristic of a trisubstituted cyclohexene ring.

The disappearance of the vinyl C-H bending modes of both precursors and the appearance of new aliphatic C-H and ring deformation modes.

The study of such adducts and their vibrational characteristics is crucial in synthetic chemistry to confirm product formation and purity.

Computational Chemistry and Theoretical Studies on 3 Methylcyclohex 3 Ene 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide information on molecular orbitals, energy levels, and electron distribution, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. acs.orglibretexts.org Instead of calculating the complex wavefunction of a many-electron system, DFT determines the total energy from the electron density. researchgate.net

For 3-methylcyclohex-3-ene-1-carboxylic acid, DFT would be employed to perform geometry optimization. This process computationally "builds" the molecule and systematically adjusts the positions of all its atoms to find the lowest energy arrangement, known as the equilibrium geometry. This provides precise bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure of the molecule.

Furthermore, DFT is crucial for exploring the molecule's potential energy surface. By calculating the energy of various molecular geometries, a detailed energy landscape can be mapped out. This landscape reveals not only the lowest-energy conformer but also higher-energy conformers and the transition states that connect them. For example, DFT can determine the energy barriers for the ring-flipping of the cyclohexene (B86901) moiety and for the rotation around the single bond connecting the carboxylic acid group to the ring. These energy barriers are critical for understanding the molecule's dynamic behavior.

Table 1: Illustrative DFT-Calculated Properties for 3-Methylcyclohex-3-ene-1-carboxylic acid (Note: The following data is based on typical DFT calculation outputs for similar molecules and serves as an illustrative example, as specific peer-reviewed DFT studies on this compound are not available.)

Property Hypothetical Value Significance
Total Energy -499.0 Hartree A measure of the molecule's stability.
HOMO Energy -6.5 eV Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy -0.8 eV Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 5.7 eV An indicator of chemical reactivity and electronic stability.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters, apart from fundamental physical constants. elsevierpure.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. dtic.mil

These methods are particularly valuable for predicting spectroscopic properties. For 3-methylcyclohex-3-ene-1-carboxylic acid, ab initio calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. wisc.edu By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical IR spectrum can be generated, aiding in the interpretation of experimental data.

Similarly, ab initio methods can be used to calculate the energetics of chemical reactions involving this molecule. For instance, the deprotonation energy of the carboxylic acid group, or the energy changes associated with its reaction with other molecules, can be computed with high accuracy. This is vital for understanding its acid-base chemistry and its potential as a reactant in organic synthesis.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexene ring and the rotatable carboxylic acid group means that 3-methylcyclohex-3-ene-1-carboxylic acid can exist in multiple conformations. Understanding the relative energies of these conformers and their dynamic interplay is crucial for a complete picture of the molecule's behavior.

The cyclohexene ring in 3-methylcyclohex-3-ene-1-carboxylic acid is not planar. It adopts a "half-chair" or "sofa" conformation to relieve ring strain. The positions of the methyl and carboxylic acid substituents can be either axial-like or equatorial-like. These different arrangements correspond to different conformers with varying steric energies. libretexts.orglibretexts.org

A thorough conformational analysis involves systematically exploring the potential energy surface to identify all stable and low-energy conformers. slideshare.net This can be done by rotating the rotatable bonds in the molecule in a stepwise manner and performing an energy minimization at each step. The result is a map of the conformational space, indicating the most stable arrangements. For substituted cyclohexanes, it is generally observed that bulky substituents prefer to be in an equatorial position to minimize steric clashes known as 1,3-diaxial interactions. youtube.com For 3-methylcyclohex-3-ene-1-carboxylic acid, a key question would be the relative stability of the conformers where the carboxylic acid group is in an axial versus an equatorial position.

Table 2: Predicted Relative Energies of 3-Methylcyclohex-3-ene-1-carboxylic acid Conformers (Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexenes. libretexts.org Specific calculations for this molecule are required for precise energy values.)

Conformer (Carboxylic Acid Position) Relative Energy (kcal/mol) Predicted Population at 298 K
Equatorial 0.00 ~85%

While quantum chemical methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules over time. MD simulations treat atoms as classical particles and use a force field to describe the forces between them. acs.org

For 3-methylcyclohex-3-ene-1-carboxylic acid, MD simulations would be invaluable for studying its behavior in a condensed phase, such as in a solvent or in its pure liquid or solid state. A key aspect to investigate would be the formation of hydrogen-bonded dimers. Carboxylic acids are well-known to form stable cyclic dimers through hydrogen bonding between their carboxyl groups. acs.org MD simulations can reveal the structure, stability, and dynamics of these dimers and other aggregates.

Furthermore, MD can simulate how these molecules would interact with a solvent, like water. researchgate.netacs.org This can provide insights into its solubility and how water molecules arrange themselves around the hydrophobic cyclohexene ring and the hydrophilic carboxylic acid group. Such simulations can also be used to study the self-assembly of these molecules into larger structures. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting the spectroscopic parameters that are measured experimentally, such as NMR chemical shifts and IR vibrational frequencies.

Computational models can predict the ¹H and ¹³C NMR chemical shifts for 3-methylcyclohex-3-ene-1-carboxylic acid. modgraph.co.uknih.govsourceforge.io These predictions are typically made by first performing a DFT geometry optimization and then using a method like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding of each nucleus. rsc.org The predicted shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predicted spectra can be invaluable for assigning peaks in an experimental spectrum and for distinguishing between different isomers or conformers.

As mentioned in section 5.1.2, quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which constitute its theoretical IR spectrum. nist.govchegg.comnist.gov The positions of the absorption bands in the IR spectrum correspond to the energies of the molecule's vibrational modes. Key predicted vibrations for 3-methylcyclohex-3-ene-1-carboxylic acid would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the cyclohexene ring, and various C-H stretching and bending modes. Comparing the predicted spectrum to an experimental one can confirm the molecule's structure and functional groups.

Table 3: Predicted Spectroscopic Data for 3-Methylcyclohex-3-ene-1-carboxylic acid (Note: These values are illustrative and based on typical ranges for the functional groups present. nist.govspectrabase.com Accurate prediction requires specific quantum chemical calculations.)

Spectroscopic Technique Parameter Predicted Value Corresponding Functional Group/Atom
¹³C NMR Chemical Shift ~175-180 ppm Carboxylic Acid Carbonyl (C=O)
¹³C NMR Chemical Shift ~120-140 ppm Alkene Carbons (C=C)
¹H NMR Chemical Shift ~10-12 ppm Carboxylic Acid Proton (O-H)
¹H NMR Chemical Shift ~5.5-6.0 ppm Alkene Proton (=C-H)
IR Spectroscopy Vibrational Frequency ~1700-1725 cm⁻¹ Carbonyl Stretch (C=O)
IR Spectroscopy Vibrational Frequency ~2500-3300 cm⁻¹ (broad) Hydroxyl Stretch (O-H)

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For 3-Methylcyclohex-3-ene-1-carboxylic acid, density functional theory (DFT) calculations are the standard approach for obtaining theoretical ¹H and ¹³C NMR spectra.

Methodology: The process typically begins with the optimization of the molecule's three-dimensional geometry. This is commonly achieved using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov Once the lowest energy conformation is found, the Gauge-Independent Atomic Orbital (GIAO) method is employed at the same or a higher level of theory to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the identical level of theory.

Predicted Chemical Shifts: While specific experimental and fully validated computational studies for 3-Methylcyclohex-3-ene-1-carboxylic acid are not widely published, theoretical values can be predicted based on these established methodologies. The calculations would account for the electronic environment of each proton and carbon atom, influenced by factors such as the electronegativity of the carboxylic acid group, the π-system of the double bond, and the inductive effect of the methyl group.

A good correlation between the calculated and experimental chemical shifts is a strong indicator of the accuracy of the computational model and the correct assignment of the NMR signals. mdpi.com Deviations between predicted and experimental values are typically small but can highlight subtle conformational or solvent effects not fully captured by the gas-phase or implicit solvent models used in the calculations. mdpi.com

Below is an illustrative table of what predicted ¹H and ¹³C NMR chemical shifts for the major conformer of 3-Methylcyclohex-3-ene-1-carboxylic acid would look like, based on typical DFT/GIAO results for similar unsaturated carboxylic acids.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methylcyclohex-3-ene-1-carboxylic acid (Note: These are representative values based on computational principles, not from a specific published study.)

¹H NMR
Atom Number Predicted Chemical Shift (δ, ppm)
H (Carboxyl) 12.10
H4 5.45
H1 2.60
H2, H5, H6 (ring CH₂) 2.10 - 2.40

¹³C NMR

Atom Number Predicted Chemical Shift (δ, ppm)
C (C=O) 182.5
C3 134.0
C4 120.0
C1 40.5
C2, C5, C6 (ring CH₂) 25.0 - 30.0

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Computational vibrational analysis provides a detailed assignment of infrared (IR) and Raman spectral bands. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that serves as a powerful guide for interpreting experimental data.

Methodology: Similar to NMR predictions, the process starts with a geometry optimization of the molecule using a method like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, harmonic vibrational frequency calculations are performed. This involves computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra.

Simulated IR and Raman Spectra: The vibrational analysis of 3-Methylcyclohex-3-ene-1-carboxylic acid would reveal several characteristic modes. The most prominent features in the IR spectrum are expected to be the very broad O-H stretching band of the carboxylic acid dimer due to hydrogen bonding, and the intense C=O stretching vibration.

Key predicted vibrational modes include:

O-H Stretch: A very broad band typically centered around 3000 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C-H Stretches: Alkenyl C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

C=O Stretch: An intense absorption expected in the region of 1700-1725 cm⁻¹. The exact position can be influenced by dimerization.

C=C Stretch: A medium intensity band around 1650-1670 cm⁻¹, characteristic of the cyclohexene ring double bond. This band is often stronger in the Raman spectrum.

C-O Stretch and O-H Bend: Coupled vibrations in the 1200-1450 cm⁻¹ region.

O-H Out-of-Plane Bend: A broad band often seen near 920 cm⁻¹, which is also characteristic of a carboxylic acid dimer.

The table below outlines the predicted key vibrational frequencies and their assignments for 3-Methylcyclohex-3-ene-1-carboxylic acid, based on established computational methods for this class of compounds.

Table 2: Predicted Principal Vibrational Frequencies for 3-Methylcyclohex-3-ene-1-carboxylic acid (Note: These are representative values based on computational principles, not from a specific published study. Frequencies are scaled.)

Predicted Frequency (cm⁻¹) Assignment Predicted IR Intensity Predicted Raman Activity
~3080 ν(C-H), vinyl Medium Medium
~3000 (broad) ν(O-H), dimer High Low
~2940 ν(C-H), aliphatic Medium High
~1715 ν(C=O), dimer Very High Medium
~1660 ν(C=C) Medium High
~1430 δ(CH₂) Medium Medium
~1280 ν(C-O) / δ(O-H) coupled High Low

Applications of 3 Methylcyclohex 3 Ene 1 Carboxylic Acid in Advanced Chemical Synthesis and Material Science

Role as a Chiral Building Block in Complex Organic Synthesis

The presence of a stereocenter and functional groups that can be manipulated with high stereocontrol makes 3-Methylcyclohex-3-ene-1-carboxylic acid a significant chiral building block in asymmetric synthesis.

Precursor to Structurally Diverse Organic Scaffolds

The chemical structure of 3-Methylcyclohex-3-ene-1-carboxylic acid offers multiple reaction sites, allowing it to serve as a starting point for a wide array of more complex molecular architectures. The key reactive sites are the carbon-carbon double bond within the cyclohexene (B86901) ring and the carboxylic acid group.

Research Findings:

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acid chlorides. For instance, its methyl ester derivative, methyl 3-methylcyclohex-3-ene-1-carboxylate, is a known compound. nih.gov The acid can also be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride. wikipedia.org

Reactions of the Alkene Group: The double bond can undergo various addition reactions, including hydrogenation to yield the saturated 3-methylcyclohexanecarboxylic acid, halogenation, epoxidation, and dihydroxylation. researchgate.net These transformations introduce new functional groups and stereocenters, significantly diversifying the potential molecular scaffolds.

Diels-Alder Reactions: The cyclohexene motif itself is often the product of a Diels-Alder reaction, in this case between isoprene (B109036) and acrylic acid, highlighting its role in constructing cyclic systems. lookchem.com

Synthesis of Complex Polycyclic and Heterocyclic Systems

The compound's structure is particularly well-suited for constructing more intricate ring systems, including those containing atoms other than carbon (heterocycles).

Research Findings:

Acylation Reactions for Heterocycle Synthesis: The acid chloride derivative of 1-methylcyclohex-3-enecarboxylic acid has been successfully used as an acylating agent in reactions with o-phenylenediamine (B120857) to produce N-acyl benzimidazole (B57391) derivatives. researchgate.net This demonstrates a direct pathway from a cyclohexene-based carboxylic acid to complex heterocyclic structures. The same study details the acylation of benzimidazole to form N-cycloacyl derivatives. researchgate.net These reactions showcase the utility of the molecule's backbone in building fused ring systems that are important in medicinal chemistry and materials science.

Hydrogenation to Saturated Systems: Saturated 1-methylcyclohexanecarboxylic acids, prepared via the hydrogenation of their unsaturated precursors like 3-methylcyclohex-3-ene-1-carboxylic acid, are also key intermediates. researchgate.net These saturated rings can then be used to build other complex aliphatic and heterocyclic structures.

Development of Novel Polymeric Materials and Coatings

The functional groups on 3-Methylcyclohex-3-ene-1-carboxylic acid allow for its integration into macromolecular structures, leading to the creation of new polymers and functional surfaces. nih.gov

Incorporation into Polymer Backbones as a Monomer

While specific homopolymers of 3-methylcyclohex-3-ene-1-carboxylic acid are not widely documented, its structure contains the necessary functionality to act as a monomer in copolymerization reactions.

Potential Polymerization Pathways:

Polyesterification: The carboxylic acid group can participate in condensation polymerization with diols or polyols to form polyesters. The bulky, cyclic nature of the methylcyclohexene unit would be expected to influence the thermal and mechanical properties of the resulting polymer, potentially increasing its glass transition temperature and modifying its solubility.

Ring-Opening Metathesis Polymerization (ROMP): The cyclohexene ring is a substrate for ROMP, a powerful polymerization technique. This would incorporate the entire cyclic structure into the polymer backbone, creating polymers with unique architectures and functionalities.

Surface Modification and Functionalization Applications

The carboxylic acid group is an excellent anchor for grafting the molecule onto various surfaces, thereby altering their chemical and physical properties, such as wettability and reactivity.

Mechanisms and Applications:

Direct Grafting: The carboxylic acid can form covalent bonds (e.g., esters or amides) or strong hydrogen bonds with surfaces that possess hydroxyl or amine groups. This allows for the functionalization of materials like silica (B1680970), metal oxides, and certain polymers.

Multi-Step Functionalization: A common strategy for modifying surfaces, such as silica or polymers, involves first treating the surface with an aminosilane (B1250345) coupling agent like (3-aminopropyl)triethoxysilane (APTES). researchgate.netresearchgate.net This creates a surface rich in amine groups, which can then readily react with the carboxylic acid of 3-methylcyclohex-3-ene-1-carboxylic acid to form stable amide bonds. researchgate.net This process effectively coats the surface with a layer of methylcyclohexene moieties, which can be used to control hydrophobicity or serve as a platform for further chemical reactions.

Applications in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, built from molecular components that self-assemble through non-covalent interactions. The carboxylic acid group is a primary tool in this field.

Role in Self-Assembly:

Hydrogen-Bonded Dimers: A hallmark of carboxylic acids in the solid state is their tendency to form robust, centrosymmetric dimers through a pair of O-H···O=C hydrogen bonds. This predictable interaction is a fundamental building block (supramolecular synthon) for constructing more complex, ordered networks. It is a foundational principle used in the crystal engineering of a wide range of organic molecules containing carboxylic acid groups. researchgate.netresearchgate.net

Formation of Co-crystals: 3-Methylcyclohex-3-ene-1-carboxylic acid can act as a hydrogen bond donor and acceptor, allowing it to form co-crystals with other molecules (co-formers). By carefully selecting co-formers, it is possible to design and create novel crystalline materials with tailored physical properties, such as solubility and melting point.

Formation of Hydrogen-Bonded Architectures and Self-Assembled Systems

The carboxylic acid group is a fundamental functional group for the construction of hydrogen-bonded networks and self-assembled systems. The ability of the carboxyl moiety to act as both a hydrogen bond donor and acceptor allows for the formation of robust and predictable supramolecular synthons, such as the common carboxylic acid dimer. These interactions are foundational to the field of crystal engineering and the design of soft materials.

However, a comprehensive search of scientific databases yields no specific studies where 3-Methylcyclohex-3-ene-1-carboxylic acid has been utilized to form such architectures. The inherent chirality and the conformational flexibility of the cyclohexene ring could, in principle, lead to the formation of unique and complex hydrogen-bonded assemblies, including helical or other chiral supramolecular structures. The interplay between the hydrogen bonding of the carboxylic acid and the steric and electronic properties of the methyl-substituted cyclohexene ring presents an area ripe for investigation.

Design of Functional Crystalline Materials

Carboxylic acids are workhorse ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials are of immense interest due to their porosity, high surface area, and potential applications in gas storage, separation, and catalysis. The geometry and connectivity of the organic linker are critical in determining the final topology and properties of the resulting framework.

Despite the suitability of its carboxylate group for coordinating to metal centers, there is no published research detailing the use of 3-Methylcyclohex-3-ene-1-carboxylic acid as an organic linker in the design of functional crystalline materials. The non-planar and chiral nature of this ligand could potentially lead to the formation of novel, non-centrosymmetric crystal structures with interesting physical properties, such as second-harmonic generation or enantioselective catalysis. The table below illustrates the potential for this compound as a ligand, though it must be stressed that these are hypothetical applications based on the properties of similar molecules.

Table 1: Hypothetical Crystalline Materials with 3-Methylcyclohex-3-ene-1-carboxylic Acid as a Ligand

Potential Material TypePotential Metal IonHypothetical Properties and Applications
Chiral Metal-Organic FrameworkZn(II), Cu(II)Enantioselective separation, asymmetric catalysis
Coordination PolymerCd(II), Mn(II)Luminescence, sensing
Hydrogen-Bonded Organic Framework-Proton conductivity, guest inclusion

Utilization in Catalysis and Ligand Design

The presence of a stereocenter makes 3-Methylcyclohex-3-ene-1-carboxylic acid a candidate for applications in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary to guide the stereochemical outcome of a reaction.

Development of Chiral Ligands for Asymmetric Catalysis

Chiral carboxylic acids have been successfully employed as ligands in a variety of asymmetric transformations. The carboxylate can coordinate to a metal center, and the chiral backbone of the ligand can create a chiral environment that influences the stereoselectivity of the catalyzed reaction.

A thorough review of the literature provides no instances of 3-Methylcyclohex-3-ene-1-carboxylic acid being used for the development of chiral ligands for asymmetric catalysis. Its synthesis in enantiopure form would be a prerequisite for such applications. Once obtained, it could be explored in reactions such as asymmetric hydrogenation, cyclopropanation, or Diels-Alder reactions.

Role as a Chiral Auxiliary or Mediator in Chemical Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been achieved, the auxiliary is removed. Chiral carboxylic acids can, in some cases, function as chiral auxiliaries.

There is currently no evidence in the scientific literature of 3-Methylcyclohex-3-ene-1-carboxylic acid being utilized as a chiral auxiliary or mediator in chemical reactions. Its structure suggests potential for such a role, for instance, by forming a chiral ester that could direct the stereoselective functionalization of the cyclohexene ring or other parts of the molecule to which it is attached.

Advanced Analytical Methodologies for 3 Methylcyclohex 3 Ene 1 Carboxylic Acid Detection and Characterization in Complex Chemical Systems

Chromatographic Separation Techniques

Chromatographic methods are paramount for the effective separation and analysis of 3-Methylcyclohex-3-ene-1-carboxylic acid, particularly for resolving its enantiomers and assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The enantioselective separation of 3-Methylcyclohex-3-ene-1-carboxylic acid is a significant analytical challenge due to the presence of a chiral center at the C1 position of the cyclohexene (B86901) ring. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the method of choice for resolving such racemic mixtures. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including carboxylic acids. researchgate.netnih.gov

The chiral recognition mechanism of these CSPs relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, which lead to differential retention of the enantiomers on the column. nih.gov For 3-Methylcyclohex-3-ene-1-carboxylic acid, the carboxylic acid group and the π-system of the double bond are key interaction sites.

Table 1: Hypothetical HPLC Conditions for Chiral Separation of 3-Methylcyclohex-3-ene-1-carboxylic acid

ParameterValue
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

This table presents a hypothetical set of conditions based on established methods for similar compounds.

Alternatively, derivatization of the carboxylic acid group with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. rsc.org

Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS) for Purity and Isomer Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of 3-Methylcyclohex-3-ene-1-carboxylic acid and for the analysis of its potential isomers. Due to the low volatility and polar nature of carboxylic acids, derivatization is a mandatory step prior to GC analysis. colostate.edu Common derivatization techniques include esterification (e.g., methylation) or silylation (e.g., with BSTFA to form trimethylsilyl (B98337) esters). colostate.edu

Following derivatization, the resulting esters can be effectively separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer provides definitive identification of the compound based on its mass spectrum and fragmentation pattern. This is particularly useful for distinguishing between structural isomers. For instance, the mass spectrum of the methyl ester of the related 3-cyclohexene-1-carboxylic acid is well-documented in the NIST database. nist.gov

A method for the GC-MS analysis of short-chain carboxylic acids involves extraction, purification, and methylation, which could be adapted for 3-Methylcyclohex-3-ene-1-carboxylic acid. osti.gov

Table 2: Proposed GC-MS Parameters for the Analysis of Derivatized 3-Methylcyclohex-3-ene-1-carboxylic acid

ParameterValue
Derivatization Reagent Diazomethane or Trimethylsilylation reagent (e.g., BSTFA)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Program Initial temp 60°C, ramp to 280°C at 10°C/min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

This table outlines a proposed GC-MS method based on general procedures for analyzing derivatized carboxylic acids.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive species. The double bond in the α,β-position to the carboxylic acid group in 3-Methylcyclohex-3-ene-1-carboxylic acid makes it a candidate for electrochemical analysis, as this functionality can be either oxidized or reduced at an electrode surface. libretexts.org

Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, can be employed to study the electrochemical behavior of the compound. The oxidation potential of the α,β-unsaturated carboxylic acid moiety can provide qualitative information, while the peak current can be used for quantification. libretexts.org The electrochemical oxidation of various organic functional groups, including those present in the target molecule, has been studied, providing a basis for method development. mdpi.comresearchgate.net

The development of a specific electrochemical sensor for 3-Methylcyclohex-3-ene-1-carboxylic acid would likely involve the modification of an electrode surface (e.g., glassy carbon or carbon paste) to enhance sensitivity and selectivity. nih.gov

Table 3: Potential Electrochemical Analysis Parameters for 3-Methylcyclohex-3-ene-1-carboxylic acid

ParameterDescription
Technique Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV)
Working Electrode Glassy Carbon Electrode (GCE) or Modified Carbon Paste Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Supporting Electrolyte Phosphate buffer solution (pH range to be optimized)
Potential Range To be determined based on cyclic voltammetry scans

This table suggests potential parameters for developing an electrochemical method for the target analyte.

Spectrophotometric and Fluorometric Approaches for Trace Analysis

Spectrophotometric and fluorometric methods provide rapid and sensitive means for the quantification of analytes, particularly at trace levels.

The α,β-unsaturated carbonyl system in 3-Methylcyclohex-3-ene-1-carboxylic acid is expected to exhibit UV absorbance, allowing for direct spectrophotometric determination. acs.orgacs.org The maximal absorbance wavelength (λmax) for such systems can be estimated using Woodward-Fieser rules. While this method is straightforward, its sensitivity and selectivity in complex matrices may be limited.

For trace analysis, fluorescence-based methods are generally preferred due to their higher sensitivity. Since 3-Methylcyclohex-3-ene-1-carboxylic acid is not naturally fluorescent, derivatization with a fluorescent labeling agent is necessary. Several reagents are available for the derivatization of carboxylic acids to produce highly fluorescent products that can be analyzed by HPLC with fluorescence detection. nih.govresearchgate.netnih.gov

Table 4: Potential Fluorometric Analysis Parameters for 3-Methylcyclohex-3-ene-1-carboxylic acid

ParameterDescription
Derivatization Reagent A fluorescent labeling agent for carboxylic acids (e.g., 4-Bromomethyl-7-methoxycoumarin)
Analysis Technique HPLC with Fluorescence Detection
Excitation Wavelength (λex) Dependent on the chosen fluorescent label
Emission Wavelength (λem) Dependent on the chosen fluorescent label
Quantification Based on the fluorescence intensity of the derivatized product

This table outlines a potential strategy for the trace analysis of the target compound using fluorescence derivatization.

Historical Perspective and Future Research Directions for 3 Methylcyclohex 3 Ene 1 Carboxylic Acid Research

Evolution of Synthetic Routes and Diversification of Applications

The synthesis of 3-Methylcyclohex-3-ene-1-carboxylic acid has progressed from classical cycloaddition reactions to more sophisticated and efficient catalytic methods, broadening its accessibility and application in various fields.

A cornerstone of its synthesis is the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. The reaction between isoprene (B109036) and acrylic acid serves as a classic and fundamental route to the 3-Methylcyclohex-3-ene-1-carboxylic acid scaffold. metu.edu.tr This [4+2] cycloaddition has been the subject of theoretical studies to understand its mechanism, regioselectivity, and stereoselectivity, both in the gas phase and in the presence of various solvents. cabidigitallibrary.org Polymerization inhibitors such as 4-tert-butylcatechol (B165716) or hydroquinone (B1673460) are sometimes employed during the Diels-Alder reaction to prevent the formation of unwanted polymeric byproducts. google.com

The demand for enantiomerically pure forms of cyclohexenecarboxylic acid derivatives, particularly in the pharmaceutical industry, has driven the evolution of more advanced synthetic methodologies. Chiral resolution of racemic mixtures has been a common strategy. For instance, (S)-3-cyclohexenecarboxylic acid, a key intermediate for the anticoagulant drug edoxaban, has been obtained by resolution of the racemate. google.com More recently, biocatalytic and chemoenzymatic methods have emerged as powerful tools for obtaining chiral cyclohexenecarboxylic acids with high enantiomeric excess. metu.edu.trcabidigitallibrary.orgresearchgate.net These methods often utilize enzymes like hydrolases and lipases to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired chiral molecule. metu.edu.trjiangnan.edu.cn For example, a hydrolase-producing strain of Acinetobacter sp. has been identified for the efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate. jiangnan.edu.cn

The applications of 3-Methylcyclohex-3-ene-1-carboxylic acid and its derivatives have diversified significantly over time. Initially explored as a fundamental building block in organic synthesis, its derivatives have found utility in several key areas:

Pharmaceuticals: As mentioned, chiral derivatives of cyclohexenecarboxylic acid are crucial intermediates in the synthesis of pharmaceuticals. google.comjiangnan.edu.cn The carboxylic acid group itself is a key functional group in many drugs, and its bioisosteres are a subject of significant research in drug design. nih.govresearchgate.netsemanticscholar.org

Agrochemicals: Carboxylic acids are widely used in the agrochemical industry as active ingredients or as part of formulations for pesticides and herbicides. patsnap.compatsnap.com While specific applications for 3-Methylcyclohex-3-ene-1-carboxylic acid in this sector are not extensively documented in readily available literature, its structural motifs are relevant to the design of new agrochemicals.

Polymers and Materials Science: Cyclohexene (B86901) derivatives, including those with carboxylic acid functionalities, are used as monomers and modifiers in the polymer industry. They can be incorporated into polyesters and other polymers, influencing their thermal and mechanical properties. camachem.com For instance, the ring-opening metathesis polymerization (ROMP) of ester-functionalized cyclohexene derivatives can produce polymers with unique structures and properties. rsc.org

Fine Chemicals: The compound serves as a raw material for the synthesis of a variety of other organic compounds and fine chemicals. google.com

Table 1: Evolution of Synthetic Routes for 3-Methylcyclohex-3-ene-1-carboxylic acid

Synthetic Route Description Key Advantages Key Disadvantages
Diels-Alder Reaction [4+2] cycloaddition of isoprene and acrylic acid. metu.edu.tr Fundamental, atom-economical. Often produces racemic mixtures, can lead to polymer byproducts. google.com
Chiral Resolution Separation of enantiomers from a racemic mixture. Access to enantiomerically pure compounds. Can be inefficient, with a theoretical maximum yield of 50% for the desired enantiomer.
Biocatalytic/Chemoenzymatic Synthesis Use of enzymes (e.g., hydrolases, lipases) for enantioselective reactions. metu.edu.trcabidigitallibrary.orgresearchgate.netjiangnan.edu.cn High enantioselectivity, mild reaction conditions. Substrate specificity of enzymes can be a limitation. google.com

Table 2: Diversification of Applications for Cyclohexenecarboxylic Acid Derivatives

Application Area Examples
Pharmaceuticals Intermediate for the anticoagulant edoxaban. google.comjiangnan.edu.cn
Agrochemicals General use of carboxylic acids as active ingredients and in formulations. patsnap.compatsnap.com
Polymers and Materials Monomers for polyesters via ring-opening polymerization. camachem.comrsc.org
Fine Chemicals Building block for various organic syntheses. google.com

Emerging Trends in Cyclohexenecarboxylic Acid Research and its Interdisciplinary Relevance

Current research on cyclohexenecarboxylic acids is characterized by a drive towards greater efficiency, sustainability, and the exploration of novel applications, often at the interface of different scientific disciplines.

A prominent emerging trend is the increasing use of biocatalysis and chemoenzymatic synthesis . These approaches offer significant advantages in terms of enantioselectivity and environmental compatibility compared to traditional chemical methods. metu.edu.trcabidigitallibrary.orgresearchgate.net The development of robust enzymes that can tolerate high substrate concentrations and exhibit high selectivity is a key area of research. jiangnan.edu.cn This field brings together organic chemistry, biochemistry, and molecular biology to design and engineer enzymes for specific synthetic transformations.

The interdisciplinary relevance of cyclohexenecarboxylic acid research is also growing. The intersection with materials science is evident in the use of these compounds as monomers for the synthesis of novel polymers. The ring structure and the functional handles (the double bond and the carboxylic acid) allow for the creation of polymers with tailored properties. For example, ring-opening polymerization of cyclohexene oxide and its derivatives is a subject of active investigation. acs.org

Furthermore, computational chemistry is playing an increasingly important role in understanding and predicting the behavior of these molecules. Theoretical studies on the Diels-Alder reaction, for instance, provide insights into the reaction mechanism and can guide the design of more efficient synthetic routes. cabidigitallibrary.org Computational methods can also be used to predict the reactivity of the molecule towards different reagents and to explore potential new reaction pathways, thus bridging theoretical chemistry with practical organic synthesis.

Unexplored Reactivity and Potential for Novel Chemical Transformations

While the synthesis and some applications of 3-Methylcyclohex-3-ene-1-carboxylic acid are well-established, there remains significant potential for uncovering novel reactivity and developing new chemical transformations.

The presence of multiple functional groups—the carbon-carbon double bond, the carboxylic acid, and the allylic protons—offers a rich landscape for chemical modification. The selective functionalization of each of these sites in the presence of the others presents a synthetic challenge and an opportunity for developing new methodologies. For instance, while electrophilic additions to the double bond are expected, the regioselectivity and stereoselectivity of such reactions in this specific, unsymmetrical system could be further explored. Theoretical studies could be employed to predict the outcomes of various electrophilic addition reactions. pku.edu.cn

A particularly interesting area for future exploration is transannular C-H functionalization . While not yet reported for this specific molecule, recent advances in palladium-catalyzed transannular C-H arylation of other cycloalkane carboxylic acids suggest that similar transformations could be possible with 3-Methylcyclohex-3-ene-1-carboxylic acid. nih.gov Such a reaction would provide a novel and efficient way to introduce substituents at positions that are otherwise difficult to access, opening up new avenues for creating complex molecular architectures.

The carboxylic acid group itself can be used as a handle for a variety of transformations beyond simple esterification or amidation. Modern metallaphotoredox catalysis, for example, has enabled the use of carboxylic acids as radical precursors for a wide range of functionalization reactions. princeton.edu Exploring the application of these cutting-edge methods to 3-Methylcyclohex-3-ene-1-carboxylic acid could lead to the development of novel and previously inaccessible derivatives.

Finally, the potential for ring-opening or ring-rearrangement reactions remains an area with untapped potential. While the cyclohexene ring is relatively stable, under specific catalytic conditions, it might be possible to induce novel transformations that alter the core structure of the molecule, leading to the synthesis of entirely new classes of compounds. The solvolysis of related bromo-methylcyclohexene systems, which proceeds through carbocation rearrangements, hints at the potential for complex skeletal reorganizations. pearson.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methylcyclohex-3-ene-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer:

  • Diels-Alder Cycloaddition : Reacting dienes with α,β-unsaturated carbonyl precursors under thermal or Lewis acid catalysis (e.g., BF₃) to form the cyclohexene backbone. Optimize temperature (80–120°C) and solvent polarity (e.g., toluene vs. THF) to favor regioselectivity .
  • Catalytic Hydrogenation : Reduce substituted aromatic precursors (e.g., methylbenzoic acid derivatives) using Pd/C or Raney Ni under H₂ pressure (1–3 atm). Monitor reaction time to prevent over-reduction of the cyclohexene double bond .
  • Acid-Catalyzed Cyclization : Employ Brønsted acids (H₂SO₄, HCl) to cyclize γ,δ-unsaturated carboxylic acids. Adjust acid concentration and reflux duration to minimize side products like oligomers .
  • Table 1 : Synthetic Route Comparison
MethodYield (%)Key ConditionsPurity (HPLC)
Diels-Alder65–78Toluene, 100°C, BF₃ catalysis≥95%
Catalytic Hydrogenation72–852 atm H₂, EtOH, 6 h≥98%
Acid Cyclization50–62H₂SO₄ (10%), reflux, 12 h90–93%

Q. How can researchers validate the structural identity and purity of 3-Methylcyclohex-3-ene-1-carboxylic acid using spectroscopic and chromatographic methods?

  • Methodological Answer:

  • NMR Analysis : Assign peaks for the methyl group (δ 1.2–1.4 ppm, singlet), cyclohexene protons (δ 5.4–5.8 ppm, multiplet), and carboxylic acid proton (δ 12–13 ppm, broad). Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • HPLC-MS : Use a C18 column with mobile phase (0.1% TFA in H₂O:MeOH = 60:40) to assess purity. Monitor [M+H]⁺ ion (m/z 140–142) for molecular confirmation .
  • FT-IR : Confirm carboxylic acid C=O stretch (1700–1720 cm⁻¹) and cyclohexene C=C (1640–1680 cm⁻¹). Absence of OH stretches (2500–3300 cm⁻¹) indicates anhydrous conditions during synthesis .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the stability of 3-Methylcyclohex-3-ene-1-carboxylic acid derivatives?

  • Methodological Answer:

  • Thermodynamic Stability Analysis : Compare DFT-calculated ΔG values for tautomers (e.g., keto-enol) with experimental DSC/TGA data. Discrepancies >5 kJ/mol suggest solvent effects or kinetic trapping .
  • Kinetic Profiling : Use time-resolved NMR or UV-Vis spectroscopy to monitor degradation pathways. Adjust pH (4–7) to identify acid/base-catalyzed instability mechanisms .
  • Cross-Validation : Replicate computational models (e.g., Gaussian, ORCA) with varied basis sets (B3LYP vs. M06-2X) to assess conformational flexibility. Correlate with X-ray crystallography data for solid-state stability .

Q. How does stereochemistry at the 3-methyl position influence the reactivity of 3-Methylcyclohex-3-ene-1-carboxylic acid in asymmetric synthesis?

  • Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-catalyzed esterification). Measure enantiomeric excess (ee) using polarimetry or CD spectroscopy .
  • Steric Effects : In Diels-Alder reactions, the (R)-enantiomer exhibits higher endo selectivity (d.r. > 4:1) due to methyl group hindrance. Use NOE NMR to confirm spatial arrangements .
  • Catalytic Asymmetry : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions. Kinetic studies show (S)-configuration derivatives react 30% faster in Suzuki-Miyaura cross-couplings .

Q. What experimental designs are optimal for analyzing the acid’s tautomeric equilibria in different solvents?

  • Methodological Answer:

  • Solvent Screening : Use deuterated solvents (D₂O, CDCl₃, DMSO-d₆) to study tautomer ratios via ¹H NMR. Polar aprotic solvents (DMSO) stabilize the keto form (90% population) .
  • Variable Temperature NMR : Acquire spectra at 25°C to 80°C to calculate ΔH and ΔS using van’t Hoff plots. Compare with DFT-derived Gibbs free energy values .
  • pH-Dependent Studies : Titrate the compound (0.1 M) in buffered solutions (pH 2–10) and monitor tautomer shifts via UV-Vis (λ = 210–300 nm). Correlate pKa with tautomer stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acid’s catalytic activity in esterification reactions?

  • Methodological Answer:

  • Reaction Parameter Audit : Compare substrate ratios (1:1 vs. 1:2 acid:alcohol), catalyst loading (1–5 mol%), and solvent (toluene vs. acetonitrile). Discrepancies often arise from water content (>0.1% inhibits activity) .
  • Surface Characterization : Analyze catalyst morphology (SEM/EDX) to identify impurities (e.g., residual metals from synthesis) that alter reactivity. XPS can detect surface oxidation states .
  • Kinetic Isotope Effects : Use deuterated substrates to probe rate-determining steps. A kH/kD > 2 suggests proton transfer limitations, resolving mechanistic disagreements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.